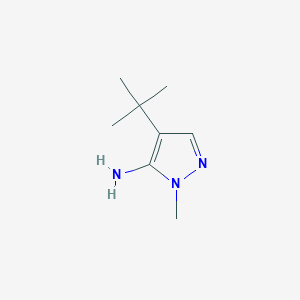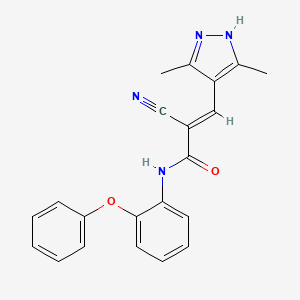
(2-Bromophenyl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone
カタログ番号:
B2704170
CAS番号:
2034394-27-7
分子量:
348.2
InChIキー:
NTCNRDIUEPEBEL-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2-Bromophenyl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone” is a chemical compound . It’s a complex organic molecule that contains bromine, pyrimidine, and pyrrolidine functional groups .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name and the functional groups it contains. It includes a bromophenyl group, a pyrrolidinyl group, and a pyrimidinyl group . Detailed structural analysis would require techniques like NMR or X-ray crystallography .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 212–214 ℃ . The compound appears as a yellow solid . More specific properties might be found in specialized chemical literature or databases .科学的研究の応用
Synthesis Techniques and Chemical Properties
- Novel synthesis methods for creating fused chromone–pyrimidine hybrids and trisubstituted pyrimidine derivatives have been developed, utilizing ANRORC rearrangement as a key step. These methods highlight the compound's role in facilitating the synthesis of complex molecular structures with potential applications in drug design and material science (Sambaiah et al., 2017).
- A study on the synthesis of new potential PET (Positron Emission Tomography) agents for imaging of LRRK2 enzyme in Parkinson's disease suggests the relevance of similar compounds in developing diagnostic tools (Wang et al., 2017).
Crystal and Molecular Structure
- Crystal and molecular structure analysis of related compounds, such as (2-((6-Chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)Methanone, provides insights into their physical and chemical properties, which could inform their use in material science and molecular engineering (Lakshminarayana et al., 2009).
Optical Properties and Material Science Applications
- Research on low-cost emitters with large Stokes' shift demonstrates the potential of pyrimidine derivatives in developing luminescent materials. These findings could be applied in creating efficient lighting and display technologies (Volpi et al., 2017).
Biological Screening and Theoretical Studies
- Organotin(IV) complexes derived from (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone have been synthesized and shown to exhibit significant antibacterial activities. This suggests the compound's utility in developing new antimicrobial agents (Singh et al., 2016).
Precipitation-Resistant Solution Formulation
- A study focused on increasing the in vivo exposure of a poorly water-soluble compound highlights the importance of solution formulation research in enhancing the bioavailability of potential therapeutic agents (Burton et al., 2012).
将来の方向性
特性
IUPAC Name |
(2-bromophenyl)-(3-pyrimidin-2-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O2/c16-13-5-2-1-4-12(13)14(20)19-9-6-11(10-19)21-15-17-7-3-8-18-15/h1-5,7-8,11H,6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCNRDIUEPEBEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC=N2)C(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(2-methoxyphen...
Cat. No.: B2704087
CAS No.: 2034429-43-9
N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)ami...
Cat. No.: B2704088
CAS No.: 1396625-53-8
4-(tert-butyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)eth...
Cat. No.: B2704089
CAS No.: 1448043-29-5
N-benzyl-5-(3,4-dimethylanilino)triazolidine-4-carboxam...
Cat. No.: B2704090
CAS No.: 1291853-90-1

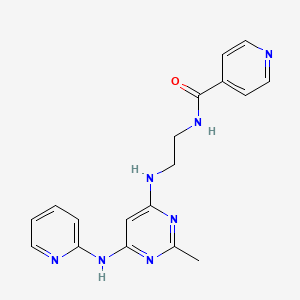
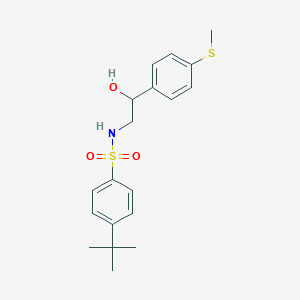

![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(4-(4-methoxypiperidin-1-yl)phenyl)methanone dihydrochloride](/img/structure/B2704091.png)

![N-ethyl-2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N-phenylacetamide](/img/structure/B2704094.png)
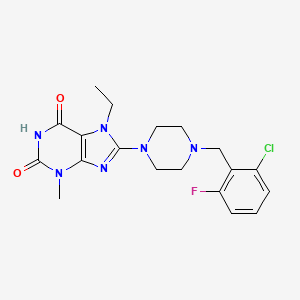


![N-[(3-bromophenyl)methyl]thian-4-amine hydrochloride](/img/structure/B2704105.png)
![6-Tert-butyl-2-[1-(4,4-difluorocyclohexanecarbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2704107.png)
